(Hepta-1,6-dien-4-yl)phosphane
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Overview
Description
(Hepta-1,6-dien-4-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a hepta-1,6-diene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,6-dien-4-yl)phosphane typically involves the reaction of a suitable phosphane precursor with a hepta-1,6-diene compound under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Hepta-1,6-dien-4-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphane group to phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield phosphine oxides, while reduction may produce phosphine derivatives.
Scientific Research Applications
(Hepta-1,6-dien-4-yl)phosphane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hepta-1,6-dien-4-yl)phosphane involves its interaction with molecular targets through its phosphane group. The compound can form coordination complexes with metal ions, participate in redox reactions, and act as a nucleophile or electrophile in various chemical processes. The specific pathways and targets depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Hepta-1,6-dien-4-yl)phosphane include other organophosphorus compounds such as:
- (Hepta-1,6-dien-4-yl)phosphine oxide
- (Hepta-1,6-dien-4-yl)phosphine sulfide
- (Hepta-1,6-dien-4-yl)phosphine selenide
Uniqueness
This compound is unique due to its specific structure, which combines a hepta-1,6-diene chain with a phosphane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
676465-86-4 |
---|---|
Molecular Formula |
C7H13P |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
hepta-1,6-dien-4-ylphosphane |
InChI |
InChI=1S/C7H13P/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
NMEOSBNIYMXXFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)P |
Origin of Product |
United States |
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